molecular formula C17H12N4O B12702907 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- CAS No. 130187-51-8

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl-

Katalognummer: B12702907
CAS-Nummer: 130187-51-8
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: LLQJYYHOWANTNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- is a heterocyclic compound that belongs to the class of triazolopyridazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. Common reaction conditions include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions).

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-phenyl-
  • 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 8-phenyl-
  • 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-dimethyl-

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6,8-diphenyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

130187-51-8

Molekularformel

C17H12N4O

Molekulargewicht

288.30 g/mol

IUPAC-Name

6,8-diphenyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

InChI

InChI=1S/C17H12N4O/c22-17-19-18-16-14(12-7-3-1-4-8-12)11-15(20-21(16)17)13-9-5-2-6-10-13/h1-11H,(H,19,22)

InChI-Schlüssel

LLQJYYHOWANTNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NN3C2=NNC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.